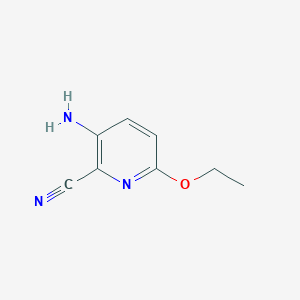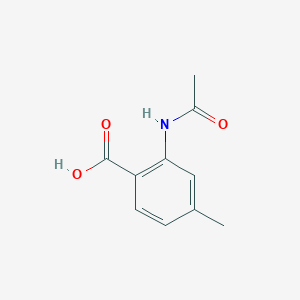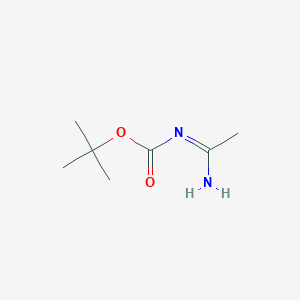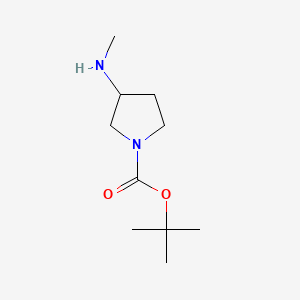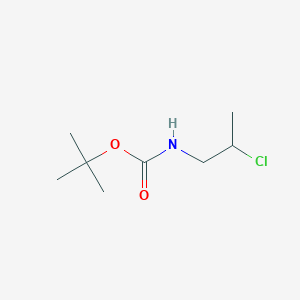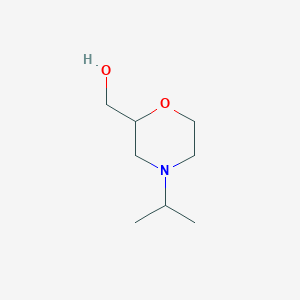![molecular formula C13H16N4O3 B1521422 3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-54-1](/img/structure/B1521422.png)
3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Vue d'ensemble
Description
“3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C13H16N4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 276.29 . The SMILES string representation is OC(C1=CC=CN2C1=NN=C2NC(CC©©C)=O)=O . The InChI string is 1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) .Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 276.29 . The SMILES string representation is OC(C1=CC=CN2C1=NN=C2NC(CC©©C)=O)=O . The InChI string is 1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) .Applications De Recherche Scientifique
Diabetes Mellitus Type 2 Treatment
This compound is structurally related to sitagliptin phosphate , a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The inhibition of DPP-4 increases the levels of incretin hormones, which in turn increases insulin synthesis and release.
Cardiovascular Disorders
Compounds within this chemical family have been utilized in the treatment of cardiovascular disorders . Their potential benefits could include improving heart function and reducing the risk of heart failure and arrhythmias.
Anti-Inflammatory Applications
The triazolopyridine derivatives are being researched as drug candidates for conditions accompanied by inflammation, such as rheumatoid arthritis, neuropathic pain, and inflammatory pain . They act as P2X7 antagonists, which play a significant role in inflammation and pain signaling.
Antitumor Effects
A 2-aminopyrimidine/triazolopiperazine hybrid molecule, which is similar in structure to the compound , has shown potent antitumor effects . This suggests potential applications in cancer therapy, particularly in targeted treatments.
Neurokinin-3 Receptor Antagonism
The compound’s analogs have been studied as neurokinin-3 receptor antagonists, which could be used as therapeutic agents for sex hormone disorders . This application is particularly relevant in conditions like endometriosis and polycystic ovary syndrome (PCOS).
Antibacterial and Antifungal Properties
Triazolopyridine derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties . This makes them valuable in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance.
Safety and Hazards
The compound is classified as a combustible solid . The flash point is not applicable . For safety, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,3)7-9(18)14-12-16-15-10-8(11(19)20)5-4-6-17(10)12/h4-6H,7H2,1-3H3,(H,19,20)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSUEZTYBZSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



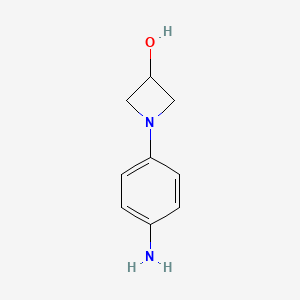
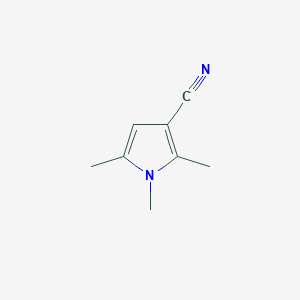



![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)
